3,5-Difluoro-4-methylbenzylamine
Description
Contextual Significance of Fluorine in Organic Synthesis and Molecular Design
Fluorine, the most electronegative element, imparts unique properties to organic molecules when it replaces hydrogen. numberanalytics.com Its small size allows it to act as a hydrogen mimic, yet its strong electron-withdrawing nature significantly alters a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. numberanalytics.comlew.ro The carbon-fluorine bond is the strongest single bond in organic chemistry, which enhances the thermal and oxidative stability of fluorinated compounds. lew.ronih.gov This has led to the widespread use of fluorinated compounds in pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comacs.org The introduction of fluorine can lead to improved bioavailability and enhanced potency of drug candidates. numberanalytics.com
Overview of Benzylamine (B48309) Derivatives as Synthetic Intermediates and Scaffolds
Benzylamine derivatives are a class of organic compounds that feature a benzyl (B1604629) group attached to a nitrogen atom. They are widely utilized as versatile intermediates in the synthesis of a vast array of more complex molecules, including pharmaceuticals and agrochemicals. researchgate.net Their utility stems from the reactivity of the amino group, which can readily undergo reactions such as acylation, alkylation, and condensation. Furthermore, the benzene (B151609) ring can be functionalized through various aromatic substitution reactions, allowing for the creation of a diverse library of compounds. Benzylamine scaffolds are prominent in many biologically active molecules, including inhibitors of copper amine oxidases and various heterocyclic compounds. nih.govacs.org
Positioning of 3,5-Difluoro-4-methylbenzylamine within Fluorinated Amine Chemistry
This compound is a specific fluorinated benzylamine derivative that combines the structural features of a benzylamine with the unique properties imparted by fluorine atoms. Its structure consists of a benzene ring substituted with two fluorine atoms at the 3 and 5 positions, a methyl group at the 4 position, and an aminomethyl group. This particular arrangement of substituents makes it a valuable building block in the synthesis of targeted molecules where specific electronic and steric properties are desired. It serves as an important intermediate in the creation of complex organic molecules for various research applications.
Structure
3D Structure
Properties
Molecular Formula |
C8H9F2N |
|---|---|
Molecular Weight |
157.16 g/mol |
IUPAC Name |
(3,5-difluoro-4-methylphenyl)methanamine |
InChI |
InChI=1S/C8H9F2N/c1-5-7(9)2-6(4-11)3-8(5)10/h2-3H,4,11H2,1H3 |
InChI Key |
HXMOOHKWKRBXSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1F)CN)F |
Origin of Product |
United States |
Synthetic Methodologies for the Formation of 3,5 Difluoro 4 Methylbenzylamine and Analogous Structures
Established Routes for Benzylamine (B48309) Synthesis
The formation of the benzylamine moiety is a cornerstone of organic synthesis, with several robust methods available. These reactions are adaptable for producing a wide array of substituted benzylamines, including multi-functionalized targets like 3,5-Difluoro-4-methylbenzylamine.
Reductive Amination Strategies
Reductive amination is a highly effective and widely used method for preparing amines from carbonyl compounds. rsc.org This process involves the reaction of an aldehyde or ketone with an amine or ammonia (B1221849) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. youtube.com For the synthesis of a primary benzylamine, the corresponding benzaldehyde (B42025) is the key starting material.
The reaction couples a carbonyl compound, such as 3,5-difluoro-4-methylbenzaldehyde (B1400476), with ammonia in the presence of a reducing agent and often a catalyst. nih.gov Molecular hydrogen (H₂) is a common reducing agent, valued for its cost-effectiveness and sustainable nature. rsc.org Various catalysts have been developed to facilitate this transformation with high efficiency and selectivity.
Key aspects of this strategy include:
Catalysts: Both homogeneous and heterogeneous catalysts are employed. A notable example is the RuCl₂(PPh₃)₃ complex, which has been shown to be effective for the reductive amination of a broad range of benzaldehydes to produce primary benzylamines. nih.gov Nickel-based catalysts, such as Raney Ni, are also utilized. researchgate.net
Reducing Agents: Besides catalytic hydrogenation, other reducing agents like sodium cyanoborohydride (NaBH₃CN) are effective, particularly in laboratory-scale synthesis, as they can be used in a one-pot reaction with the carbonyl compound and ammonia source. youtube.com
Challenges: A primary challenge in the synthesis of primary amines via reductive amination is preventing over-alkylation, where the newly formed primary amine reacts with another molecule of the aldehyde, leading to the formation of secondary and tertiary amines. rsc.org The selection of an appropriate catalyst and reaction conditions is crucial to ensure high selectivity for the desired primary amine. nih.gov
A benchmark reaction for this method is the conversion of benzaldehyde to benzylamine using ammonia and molecular hydrogen. nih.gov
| Carbonyl Precursor | Amine Source | Catalyst/Reducing Agent | Product | Reference |
| Benzaldehyde | Ammonia | RuCl₂(PPh₃)₃ / H₂ | Benzylamine | nih.gov |
| Ketone | Benzylamine | Sodium Cyanoborohydride | Secondary Amine | youtube.com |
| Furfural | Ammonia | Raney Ni / H₂ | Furfurylamine | researchgate.net |
Amination Reactions (e.g., Copper(I)-Catalyzed)
Direct amination of aryl halides, often catalyzed by transition metals like copper or palladium, represents another major pathway to C-N bond formation. nih.govresearchgate.net The copper-catalyzed Ullmann condensation is a classic example, which has seen significant modernization through the development of new ligands and reaction conditions. researchgate.net
This approach is particularly relevant when starting with a pre-functionalized aromatic ring, such as 1-halomethyl-3,5-difluoro-4-methylbenzene. A mild and practical protocol involves using copper(I) iodide (CuI) as the catalyst, often in combination with a ligand to enhance its reactivity. acs.org
Key features of this methodology:
Catalyst System: A common system employs CuI as the catalyst with a ligand such as ethylene (B1197577) glycol or a diamine derivative. acs.orgorganic-chemistry.org These ligands can increase the electron richness of the copper center, facilitating the oxidative addition step, which is often rate-limiting, especially with less reactive aryl chlorides. nih.gov
Reaction Conditions: Modern methods allow the reaction to proceed under milder conditions than traditional Ullmann reactions. For instance, the amination of various functionalized aryl iodides can be achieved efficiently in a solvent like 2-propanol, and the protocol can be relatively insensitive to air and moisture. acs.orgorganic-chemistry.org
Scope: While initially focused on aryl iodides and bromides, advances have enabled the use of more cost-effective and widely available aryl chlorides. nih.govrsc.org The reaction is compatible with a variety of amines, including primary and secondary alkylamines. acs.org
| Aryl Halide | Amine | Catalyst/Ligand | Base | Product | Reference |
| Iodobenzene | Benzylamine | CuI / Ethylene Glycol | K₃PO₄ | N-Phenylbenzylamine | acs.org |
| Aryl Chloride | Various Amines | Cu / N¹,N²-diaryl diamine | - | N-Aryl amine | nih.gov |
| Aryl Iodide | Triarylamine | CuI / Bidentate Ligand | t-BuOK | Triarylamine | researchgate.net |
N-Alkylation of Amine Precursors
N-alkylation is a fundamental reaction for forming C-N bonds, typically involving the reaction of an amine with an alkylating agent like an alkyl halide. wikipedia.org To synthesize a primary benzylamine, ammonia or a suitable equivalent (e.g., hexamine in the Delépine reaction) is alkylated with a benzyl (B1604629) halide. wikipedia.org
For the target molecule, this would involve reacting 3,5-difluoro-4-methylbenzyl halide with an ammonia source. A significant challenge with using ammonia directly is the lack of selectivity, often leading to a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium (B1175870) salt, because the product amine is often more nucleophilic than the starting amine. wikipedia.orgyoutube.com
To overcome this, alternative strategies have been developed:
Delépine Reaction: This method uses hexamine as an ammonia equivalent. The benzyl halide reacts with hexamine to form a quaternary ammonium salt, which is then hydrolyzed (typically with acid) to yield the primary amine. wikipedia.org A similar approach using urotropine has been described for the synthesis of 2,4-difluorobenzylamine. google.com
Gabriel Synthesis: This method employs phthalimide (B116566) as an ammonia surrogate. The phthalimide anion is alkylated with the benzyl halide, followed by hydrolysis or hydrazinolysis to release the primary amine. This method is highly effective for preventing over-alkylation. wikipedia.org
Alkylation with Alcohols: A greener alternative to alkyl halides is the use of alcohols as alkylating agents, catalyzed by transition metals like iridium or ruthenium. nih.govrsc.orgacs.org This "borrowing hydrogen" mechanism involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination. rsc.org
| Amine Precursor | Alkylating Agent | Method/Catalyst | Product Type | Reference |
| Ammonia | Alkyl Halide | Direct Alkylation | Mixture of amines | wikipedia.org |
| Hexamine | Benzyl Halide | Delépine Reaction | Primary Amine | wikipedia.org |
| Aniline | Benzyl Alcohol | Iridium(I) Complex | N-Benzylaniline | rsc.org |
Strategies for Incorporating Fluorine and Methyl Substituents
The synthesis of this compound requires precise control over the substitution pattern on the aromatic ring. This can be achieved either by starting with a pre-substituted raw material or by sequential introduction of the functional groups onto a simpler aromatic core.
Introduction of Fluorine via Halogenation or Substitution
The incorporation of fluorine into aromatic systems dramatically alters their properties. numberanalytics.com Several methods exist for aromatic fluorination. numberanalytics.com
Electrophilic Fluorination: This involves the direct reaction of an electron-rich aromatic ring with an electrophilic "F+" source. wikipedia.org Reagents like Selectfluor (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are powerful agents for this purpose. numberanalytics.com This method is suitable for introducing fluorine onto an already-substituted ring, such as toluene (B28343) or a protected benzylamine derivative. However, controlling the regioselectivity can be challenging. wikipedia.org
Nucleophilic Aromatic Substitution (SNAr): This method is effective for aromatic rings that contain strongly electron-withdrawing groups and a good leaving group (like a halide or nitro group). A nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF), displaces the leaving group. numberanalytics.com
Balz-Schiemann Reaction: A classic method that involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt, which is typically prepared from the corresponding aniline. numberanalytics.com
| Method | Reagent Type | Typical Reagent(s) | Key Feature | Reference |
| Electrophilic Fluorination | Electrophilic "F+" source | Selectfluor, NFSI | Direct fluorination of electron-rich rings | numberanalytics.comwikipedia.org |
| Nucleophilic Substitution (SNAr) | Nucleophilic "F-" source | KF, CsF | Requires electron-withdrawing groups | numberanalytics.com |
| Balz-Schiemann Reaction | Diazonium Salt | ArN₂⁺BF₄⁻ | Conversion of anilines to aryl fluorides | numberanalytics.com |
| Transition Metal-Catalyzed | Metal Catalyst | Palladium, Copper | Catalytic fluorination of aryl halides/triflates | numberanalytics.com |
Approaches to Methyl Group Installation on the Aromatic Ring
The methyl group is a small substituent that acts as an electron-donating group, activating the aromatic ring towards electrophilic substitution. thestudentroom.co.ukyoutube.com The most common method for introducing a methyl group onto a benzene (B151609) ring is the Friedel-Crafts alkylation.
This reaction involves treating the aromatic compound with a methyl halide (e.g., methyl chloride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). While widely used, the reaction has limitations, including the potential for polyalkylation (since the product is more reactive than the starting material) and carbocation rearrangements (not an issue for methylation).
The placement of the methyl group is directed by the other substituents present on the ring. For instance, if one were to methylate 3,5-difluorobenzylamine (B151417), the directing effects of the fluorine atoms (ortho, para-directing but deactivating) and the aminomethyl group (ortho, para-directing and activating) would need to be considered to achieve the desired 4-position substitution. Due to these complexities, it is often synthetically more viable to begin with a methylated precursor like toluene or xylene and subsequently introduce the other functional groups. youtube.com
Advanced Synthetic Protocols for Fluorinated Benzylamines
The synthesis of fluorinated benzylamines such as this compound often requires advanced protocols that offer efficiency, selectivity, and sustainability.
Mechanochemical Synthesis Approaches
Mechanochemistry, the use of mechanical force to induce chemical reactions, presents a solvent-free and often more efficient alternative to traditional solution-phase synthesis. A notable application in the context of fluorinated benzylamine synthesis is the formation of imine intermediates.
Research has demonstrated the successful synthesis of a variety of fluorinated imines through the manual grinding of equimolar amounts of fluorinated benzaldehydes and anilines or chiral benzylamines at room temperature. researchgate.netmdpi.comnih.gov This solvent-free method can produce the desired imines in as little as 15 minutes with good to excellent yields, which are often comparable or superior to those achieved with conventional methods. researchgate.netmdpi.comnih.gov For the synthesis of this compound, a similar approach could be envisioned, starting with 3,5-difluoro-4-methylbenzaldehyde and a suitable amine, followed by a reduction of the resulting imine.
The mechanochemical synthesis of fluorinated imines has been shown to be effective for a range of substrates. The structures of the resulting imines are typically confirmed using NMR spectroscopy (¹H, ¹³C, and ¹⁹F) and, in some cases, X-ray crystallography. researchgate.netnih.gov This approach not only aligns with the principles of green chemistry by minimizing waste but also offers a pathway to novel fluorinated compounds. researchgate.netnih.gov
| Fluorinated Benzaldehyde | Amine | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| 2,6-Difluorobenzaldehyde | Aniline | 15 min | Good | mdpi.com |
| 2,3,4,5,6-Pentafluorobenzaldehyde | Aniline | 15 min | Excellent | mdpi.com |
| Various Fluorinated Benzaldehydes | Chiral Benzylamines | 15 min | High | researchgate.netnih.gov |
Photocatalytic Functionalization Reactions
Photocatalysis has emerged as a powerful tool for the activation of strong chemical bonds under mild conditions, offering unique pathways for the synthesis of complex molecules. In the realm of fluorinated benzylamines, photocatalysis can be employed for direct C-H fluorination or for the formation of key structural motifs.
One relevant strategy involves the direct photocatalytic fluorination of benzylic C-H bonds. nih.gov This method provides a direct route to introduce fluorine atoms into a molecule, which can be a key step in the synthesis of compounds like this compound if a suitable precursor is used. For instance, a decatungstate photocatalyst or AIBN-initiation with N-fluorobenzenesulfonimide can be used for this transformation. nih.gov
Furthermore, photocatalysis can facilitate the coupling of benzylamines. For example, organic-inorganic composites based on fullerene derivatives and TiO2 have been shown to be effective photocatalysts for the oxidative coupling of benzylamine to N-benzylidene benzylamine under visible light irradiation. nih.gov While this example doesn't directly yield the target compound, it highlights the potential of photocatalysis in manipulating benzylamine structures.
Organometallic Catalysis in C-N Bond Formation
Organometallic catalysis is a cornerstone of modern organic synthesis, providing efficient and selective methods for the formation of carbon-nitrogen (C-N) bonds, a critical step in the synthesis of benzylamines.
Palladium-catalyzed reactions are particularly noteworthy. For instance, the Pd(II)-catalyzed ortho-C–H trifluoromethylation of benzylamines has been achieved using an electrophilic CF3 reagent. acs.org While this specific reaction introduces a trifluoromethyl group rather than fluorine atoms, it demonstrates the capability of palladium catalysis to functionalize the aromatic ring of benzylamines. The use of additives like water and silver oxide was found to be crucial for achieving good yields. acs.org The principles of this catalytic system could potentially be adapted for the introduction of fluorine atoms.
The broader field of organometallic chemistry with partially fluorinated benzenes also provides valuable insights. cam.ac.ukrsc.org Fluorobenzenes are recognized as versatile solvents and weakly coordinating ligands in organometallic chemistry, which can influence the reactivity and outcome of catalytic processes. cam.ac.uk Moreover, transition metal complexes can induce C–H and C–F bond activation in fluorobenzenes, opening up avenues for their synthetic exploitation. rsc.org Catalytic systems involving group 11 organometallic complexes have also been explored for C-N and C-F bond formation. researchgate.net
Stereoselective Synthesis and Resolution Techniques
For many applications, the specific stereoisomer of a chiral molecule is required. This necessitates the use of stereoselective synthesis or resolution techniques to obtain enantiomerically pure compounds.
Enzyme-Catalyzed Kinetic Resolution of Racemic Amines
Enzyme-catalyzed kinetic resolution is a powerful and environmentally benign method for separating enantiomers of a racemic mixture. This technique utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer, allowing for the separation of the unreacted enantiomer and the product.
Lipases are commonly employed for the kinetic resolution of racemic amines and their derivatives. nih.govmdpi.com For instance, the kinetic resolution of racemic α-methylbenzylamine has been achieved through a redox cascade reaction involving an ω-transaminase, an aldo-keto reductase, and a glutamate (B1630785) dehydrogenase, yielding the desired amine with excellent stereoselectivity (ee > 99.7%). nih.gov Another approach involves a dynamic kinetic resolution (DKR) process using a palladium nanocatalyst for racemization in conjunction with a thermostable lipase (B570770) for acetylation. researchgate.net
The choice of enzyme, solvent, and acyl donor can significantly influence the efficiency and enantioselectivity of the resolution. For example, in the resolution of 1-(isopropylamine)-3-phenoxy-2-propanol, a building block for β-blockers, lipases from Candida rugosa in a two-phase system with an ionic liquid demonstrated high enantioselectivity. mdpi.com Similar strategies could be applied to the resolution of racemic this compound.
| Substrate | Enzyme | Method | Key Findings | Reference |
|---|---|---|---|---|
| Racemic α-methylbenzylamine | ω-Transaminase, aldo-keto reductase, glutamate dehydrogenase | Redox cascade reaction | Excellent stereoselectivity (ee > 99.7%) | nih.gov |
| Racemic 1-methylbenzylamine | Novozym 435 (lipase) and Pd nanocatalyst | Dynamic Kinetic Resolution | Complete conversion in 6 hours | researchgate.net |
| Racemic 1-(isopropylamine)-3-phenoxy-2-propanol | Lipase from Candida rugosa | Enantioselective transesterification in ionic liquid | High enantiomeric excess of the product (ee_p = 96.17%) | mdpi.com |
| Racemic azlactones | Squaramide-based dimeric cinchona alkaloid catalysts | Dynamic Kinetic Resolution | Up to 99% yield and 97% ee | mdpi.com |
Development of Asymmetric Synthetic Pathways
Asymmetric synthesis aims to directly produce a single enantiomer of a chiral molecule, avoiding the need for resolution of a racemic mixture. Several strategies have been developed for the asymmetric synthesis of fluorinated amines and their derivatives.
One approach involves the use of chiral catalysts to control the stereochemical outcome of a reaction. For example, a copper-catalyzed enantioselective aza-Friedel–Crafts reaction between phenols and N-sulfonyl aldimines has been developed to produce chiral secondary benzylamines with excellent enantioselectivities (up to 99% ee). nih.gov This method has shown good scope with alkylimines.
Another strategy utilizes chiral starting materials to build the desired stereocenter. The ring-opening of chiral aziridines with a fluoride source like triethylamine (B128534) trihydrofluoride (Et3N·3HF) can produce a mixture of regioisomeric fluoroamines. researchgate.net The stereochemistry of the starting aziridine (B145994) dictates the stereochemistry of the product.
Furthermore, enzymatic approaches are being developed for the precise and selective asymmetric synthesis of fluorinated compounds. the-innovation.org For instance, flavin mononucleotide (FMN)-dependent reductases can be used in a photoinduced process to generate a carbon radical bearing a fluorine atom, which is then captured by an olefin with controlled stereochemistry. the-innovation.org
Chemical Reactivity and Reaction Mechanisms of 3,5 Difluoro 4 Methylbenzylamine Derivatives
Fundamental Amine Reactivity (e.g., Nucleophilicity)
The primary amine group (-CH₂NH₂) in 3,5-Difluoro-4-methylbenzylamine derivatives is the principal site of basicity and nucleophilicity. Like other primary amines, it can readily participate in reactions such as salt formation with acids, acylation, alkylation, and imine formation with carbonyl compounds.
The nucleophilicity of the nitrogen atom is, however, modulated by the electronic effects of the substituents on the aromatic ring. The presence of two fluorine atoms, which are highly electronegative, exerts a strong electron-withdrawing inductive effect (-I). This effect is transmitted through the sigma bonds of the aromatic ring and the benzylic carbon, reducing the electron density on the nitrogen atom. Consequently, the amine is expected to be less nucleophilic and less basic compared to unsubstituted benzylamine (B48309) or 4-methylbenzylamine (B130917). sigmaaldrich.com
Reactions Involving the Aromatic Ring and Fluorine Substituents
The reactivity of the benzene (B151609) ring in this compound is significantly influenced by the three substituents: two fluorine atoms, a methyl group, and a methylamine (B109427) group.
For electrophilic aromatic substitution (SEAr) reactions, the directing effects of the existing substituents determine the position of incoming electrophiles. The available positions for substitution are C2 and C6.
-CH₂NH₂ (Aminomethyl group): This group is activating and ortho-, para-directing. Since the para position is occupied by the methyl group, it directs incoming electrophiles to the ortho positions (C2 and C6).
-CH₃ (Methyl group): This group is also activating and ortho-, para-directing. Its ortho positions are C3 and C5 (both occupied by fluorine), and its para position is C1 (occupied by the aminomethyl group).
-F (Fluoro group): Halogens are deactivating but ortho-, para-directing due to a dominant -I effect and a competing +R (resonance) effect. researchgate.net The fluorine at C3 directs to C2, C4, and C6. The fluorine at C5 directs to C4 and C6.
Considering the combined influence, both the strongly activating aminomethyl group and the directing effects of the fluorine atoms favor substitution at the C2 and C6 positions. Therefore, electrophilic attack is strongly predicted to occur at these two equivalent positions.
Fluorine substituents have a dual electronic influence on aromatic rings. Their high electronegativity causes a strong electron-withdrawing inductive effect (-I), which lowers the electron density of the π-system and deactivates the ring towards electrophilic attack. researchgate.net However, the lone pairs on the fluorine atom can be donated into the aromatic π-system via resonance (+R effect). researchgate.net
Metal-Catalyzed Transformations and Mechanistic Investigations
The benzylamine moiety is an excellent directing group for metal-catalyzed C-H bond activation, a powerful tool for regioselective functionalization. Palladium-catalyzed reactions, in particular, have been studied extensively with related fluorinated benzylamine substrates.
Cyclopalladation is an intramolecular C-H activation process where the nitrogen atom of the benzylamine coordinates to a palladium(II) center, directing the activation of a C-H bond at the ortho position of the aromatic ring to form a stable five-membered palladacycle. tandfonline.com In the case of this compound derivatives, the C-H bonds available for this activation are at the C2 and C6 positions.
Studies on analogous N,N-dimethyl-fluorobenzylamines have shown that cyclopalladation can proceed through different mechanistic pathways, which can be influenced by the palladium source and reaction conditions. researchgate.netfigshare.com
Concerted Metalation-Deprotonation (CMD) Mechanism: This pathway is often favored when using palladium(II) acetate (B1210297). It is generally non-selective when two C-H activation sites are available, as seen in the cyclopalladation of substrates with two potential reaction sites. researchgate.netfigshare.com
Electrophilic Aromatic Substitution (SEAr) Mechanism: This mechanism becomes dominant when using palladium chloride salts. This pathway exhibits high regioselectivity, favoring C-H activation at the position para to a fluorine substituent. researchgate.netacs.org
The reaction often involves the formation of dimeric palladium complexes, and research indicates that the reaction can proceed directly with Pd₃(OAc)₆ clusters, leading to higher-order polynuclear palladium intermediates rather than exclusively through mononuclear "Pd(OAc)₂" species. acs.orgnih.govconsensus.app
| Mechanism | Typical Palladium Source | Key Feature | Regioselectivity Outcome | Reference |
|---|---|---|---|---|
| Concerted Metalation-Deprotonation (CMD) | Palladium(II) Acetate | Concerted bond breaking and formation | Generally non-selective | researchgate.netfigshare.com |
| Electrophilic Aromatic Substitution (SEAr) | Palladium(II) Chloride | Proceeds via an electrophilic attack on the ring | Highly selective (e.g., para to fluorine) | researchgate.netacs.org |
The regioselectivity of C-H activation in fluorinated benzylamines is a subject of detailed study. For a substrate like N,N-dimethyl-3-fluorobenzylamine, cyclopalladation with palladium acetate is non-selective, yielding a mixture of regioisomeric products where palladium is inserted either ortho or para to the fluorine atom. acs.org
However, by changing the reaction conditions, the selectivity can be controlled. For instance, reactions proceeding via the SEAr mechanism with chloride-bridged palladacycles show complete regioselectivity for C-H functionalization para to the fluorine substituent. researchgate.net
| Substrate | Palladium Reagent | Mechanism | Observed Regioselectivity | Reference |
|---|---|---|---|---|
| N,N-dimethyl-3-fluorobenzylamine | Pd(OAc)₂ | CMD | Non-selective (mixture of ortho and para to F) | acs.org |
| N,N-dimethyl-3-fluorobenzylamine | Li₂[PdCl₄] | SEAr | Selective (para to F) | researchgate.net |
Derivative Synthesis and Complex Molecule Construction
The primary amine group of this compound is a versatile functional handle for the synthesis of a wide array of more complex molecules and derivatives.
The primary amine of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. ajgreenchem.comresearchgate.net This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine. ajgreenchem.com These reactions can often be performed under mild conditions, sometimes catalyzed by an acid or performed neat, potentially with microwave irradiation to accelerate the process. organic-chemistry.org The formation of the C=N double bond is a key step in many synthetic pathways. For instance, fluorinated imines are valuable intermediates for creating other complex molecules like fluorinated α-aminophosphonates. nih.gov The reaction of substituted benzylamines with aldehydes is a well-established method for creating a diverse range of imine products. rsc.orgrsc.org
The amine functionality of this compound allows it to be a key building block in the synthesis of various nitrogen-containing heterocycles.
Pyrroles: The Paal-Knorr synthesis is a classic method for preparing substituted pyrroles. wikipedia.org It involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as this compound, typically under neutral or weakly acidic conditions. organic-chemistry.orgalfa-chemistry.com The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to form the aromatic pyrrole (B145914) ring. wikipedia.org This method is highly versatile and has been used to synthesize a wide range of N-substituted pyrroles. rgmcet.edu.inorganic-chemistry.org
Thiazoles: While direct examples involving this compound are specific, the Hantzsch thiazole (B1198619) synthesis provides a general route where a primary amine could be incorporated. The classical Hantzsch synthesis involves the reaction of an α-haloketone with a thiourea (B124793) or thioamide. A primary amine can be used to form a substituted thiourea, which then acts as a precursor in the cyclization.
Azetidinones (β-Lactams): Azetidinones, particularly the β-lactam ring found in penicillin, can be synthesized via the Staudinger cycloaddition. wikipedia.org This reaction involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. nih.govorganicreactions.org First, an imine is formed from this compound and an appropriate aldehyde. This imine then reacts with a ketene (often generated in situ from an acyl chloride and a tertiary amine) to produce the β-lactam ring. organicreactions.org The stereochemistry of the resulting β-lactam can often be controlled by the choice of reactants and conditions. organic-chemistry.orgnih.gov
| Heterocycle | Synthetic Method | Key Reactants |
| Pyrrole | Paal-Knorr Synthesis wikipedia.orgrgmcet.edu.in | 1,4-Dicarbonyl compound, Primary amine (e.g., this compound) organic-chemistry.org |
| Azetidinone (β-Lactam) | Staudinger Cycloaddition wikipedia.org | Imine (from benzylamine), Ketene (from acyl chloride) nih.govorganicreactions.org |
| Thiazole | Hantzsch Thiazole Synthesis | α-Haloketone, Thioamide/Thiourea (potentially derived from the primary amine) |
The nucleophilic nature of the primary amine in this compound allows for a variety of derivatization reactions, such as acylation, sulfonylation, and alkylation. These reactions attach new functional groups to the nitrogen atom, modifying the molecule's properties and providing intermediates for further synthesis.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields amides.
Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides.
Alkylation: Reaction with alkyl halides can lead to secondary or tertiary amines, though controlling the degree of alkylation can be a challenge.
These derivatization reactions are fundamental in organic synthesis for building more complex molecular scaffolds. iu.edu
In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amine group to prevent it from interfering with reactions at other sites on the molecule. This is achieved using protecting groups. studysmarter.co.uk For primary amines like this compound, carbamates are among the most common and effective protecting groups. masterorganicchemistry.com
Two widely used carbamate (B1207046) protecting groups are:
Boc (tert-butoxycarbonyl): Installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O). It is stable under basic and hydrogenolysis conditions but is readily removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.comorganic-chemistry.org
Cbz (carboxybenzyl or benzyloxycarbonyl): Installed using benzyl (B1604629) chloroformate (Cbz-Cl). ijacskros.com The Cbz group is stable to acidic and basic conditions but can be easily removed by catalytic hydrogenolysis (e.g., H₂/Pd-C), a process that cleaves the benzyl C-O bond. masterorganicchemistry.comorganic-chemistry.org
Spectroscopic Characterization and Structural Elucidation of 3,5 Difluoro 4 Methylbenzylamine and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the chemical environment of each nucleus.
The ¹H NMR spectrum of 3,5-Difluoro-4-methylbenzylamine is expected to show distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, the methyl protons, and the amine protons.
Aromatic Protons: The two aromatic protons are chemically equivalent and are expected to appear as a triplet due to coupling with the two adjacent fluorine atoms. Based on data for 3,5-difluorobenzylamine (B151417), this signal would likely appear in the range of 6.8-7.0 ppm.
Benzylic Protons (CH₂): The two protons of the benzylic methylene group will appear as a singlet. For 4-methylbenzylamine (B130917), this signal is observed around 3.78 ppm. A similar chemical shift is anticipated for the target molecule.
Methyl Protons (CH₃): The three protons of the methyl group are expected to produce a singlet, likely around 2.2-2.4 ppm, similar to the methyl signal in 4-methylbenzylamine which appears at approximately 2.32 ppm.
Amine Protons (NH₂): The two amine protons typically appear as a broad singlet. The chemical shift of this signal is variable and depends on factors such as solvent and concentration. In 4-methylbenzylamine, this signal is seen around 1.39 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Analogs
| Compound | Aromatic Protons (ppm) | Benzylic CH₂ (ppm) | Methyl CH₃ (ppm) | Amine NH₂ (ppm) | Solvent |
| This compound (Predicted) | ~6.9 (t) | ~3.8 | ~2.3 (s) | broad | CDCl₃ |
| 3,5-Difluorobenzylamine | 6.83 (t, 1H), 6.95 (d, 2H) | 3.85 (s, 2H) | - | 1.55 (s, 2H) | CDCl₃ |
| 4-Methylbenzylamine doi.orgbldpharm.com | 7.18 (d, 2H), 7.25 (d, 2H) | 3.78 (s, 2H) | 2.32 (s, 3H) | 1.39 (s, 2H) | CDCl₃ bldpharm.com |
Note: Data for analogs are experimental values from cited sources. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound will be characterized by signals for the aromatic carbons, the benzylic carbon, and the methyl carbon.
Aromatic Carbons: The aromatic region will show several signals. The carbons bonded to fluorine (C3 and C5) will appear as doublets with a large coupling constant (¹JCF). The carbon attached to the methyl group (C4) and the carbon attached to the benzylamine (B48309) group (C1) will also have distinct chemical shifts. The remaining aromatic carbons (C2 and C6) will appear as a single signal due to symmetry.
Benzylic Carbon (CH₂): This signal is expected in the range of 45-50 ppm. For comparison, the benzylic carbon in 4-methylbenzylamine appears at approximately 46.1 ppm.
Methyl Carbon (CH₃): The methyl carbon signal is anticipated to be in the range of 15-20 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Analogs
| Compound | Aromatic C (ppm) | Benzylic CH₂ (ppm) | Methyl CH₃ (ppm) | Solvent |
| This compound (Predicted) | ~110-165 (multiple signals with C-F coupling) | ~46 | ~18 | CDCl₃ |
| 3,5-Difluorobenzylamine | 102.1 (t), 112.5 (d), 148.2 (t), 163.5 (dd) | 46.0 | - | CDCl₃ |
| 4-Methylbenzylamine nih.gov | 127.4, 129.1, 136.5, 140.4 | 46.1 | 21.1 | CDCl₃ |
Note: Data for analogs are experimental values. 'd' denotes doublet, 't' denotes triplet, 'dd' denotes doublet of doublets.
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, the two fluorine atoms are chemically equivalent, and thus a single signal is expected in the ¹⁹F NMR spectrum. This signal will likely be a multiplet due to coupling with the aromatic protons. The chemical shift will be indicative of the electronic environment of the fluorine atoms on the benzene (B151609) ring. For comparison, the ¹⁹F NMR signal for 3,5-difluorobenzylamine appears at approximately -111 ppm.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman are used to identify functional groups present in a molecule.
The IR spectrum of this compound is expected to show characteristic absorption bands:
N-H Stretching: Symmetrical and asymmetrical stretching vibrations of the primary amine group are expected in the region of 3300-3500 cm⁻¹. For a similar compound, (R)-R-methylbenzylamine, these bands are observed at 3364 cm⁻¹.
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
C-F Stretching: Strong absorption bands corresponding to the C-F stretching vibrations are expected in the region of 1100-1350 cm⁻¹.
N-H Bending: The bending vibration of the amine group typically appears around 1590-1650 cm⁻¹.
C=C Stretching: Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.
The Raman spectrum will complement the IR data. Aromatic ring vibrations and C-H stretching bands are typically strong in Raman spectra. For 3,5-diamino-6-(ortho-substituted phenyl)-1,2,4-triazines, strong Raman bands are observed near 770 and 1330 cm⁻¹, assigned to ring breathing and asymmetric C-NH₂ stretching, respectively.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (amine) | 3300 - 3500 |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C-H Stretch (aliphatic) | 2850 - 3000 |
| N-H Bend (amine) | 1590 - 1650 |
| C=C Stretch (aromatic) | 1450 - 1600 |
| C-F Stretch | 1100 - 1350 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. For benzylamine, absorption maxima are typically observed around 206 and 257 nm. The presence of fluoro and methyl substituents on the aromatic ring will likely cause a slight shift in the position and intensity of these absorption bands. For instance, studies on para-substituted benzylamines have shown detectable absorbance changes in the UV-visible region between 300-540 nm during enzymatic reactions.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a very precise measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. The calculated exact mass of this compound (C₈H₉F₂N) is approximately 157.0703 g/mol . HRMS analysis would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to this mass with high accuracy. For example, high-resolution mass spectra have been recorded for various fluorinated compounds using techniques like fast atom bombardment (FAB).
Theoretical and Computational Chemistry Studies on Fluorinated Benzylamines Relevant to 3,5 Difluoro 4 Methylbenzylamine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the properties of molecular systems. researchgate.net DFT methods are employed to calculate various chemical properties, as well as for structural and electronic analysis of molecules with a high degree of accuracy compared to experimental data. nih.gov For fluorinated benzylamines like 3,5-Difluoro-4-methylbenzylamine, DFT calculations provide significant insights into their molecular structure, reactivity, and spectroscopic properties.
Geometry Optimization and Conformational Analysis
The first step in computational analysis is typically the geometry optimization of the molecule. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For fluorinated benzylamines, DFT methods such as B3LYP with basis sets like 6-311G(d,p) are commonly used to obtain the optimized molecular geometry. researchgate.netscholarsresearchlibrary.com The resulting bond lengths, bond angles, and dihedral angles provide a detailed three-dimensional representation of the molecule. Conformational analysis is also crucial, especially for flexible molecules, to identify the most stable conformers and their relative energies.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that simplifies the study of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests higher reactivity. For this compound, the presence of electronegative fluorine atoms is expected to influence the energies of the frontier orbitals and thus its electronic properties and reactivity. DFT calculations, often using the B3LYP functional with a 6-311+G(d,p) basis set, are used to compute these orbital energies and visualize their distribution. researchgate.net
Table 1: Frontier Molecular Orbital Data (Note: The following table is a representative example based on typical DFT calculations for similar molecules. Actual values for this compound would require specific calculations.)
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -0.8 |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack and for understanding intermolecular interactions. nih.gov The MEP surface is mapped onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netsemanticscholar.org For this compound, the MEP surface would likely show negative potential around the fluorine atoms and the nitrogen atom of the amine group, and positive potential around the hydrogen atoms of the amine and methyl groups.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating reaction mechanisms by providing detailed information about the energy landscape of a chemical reaction.
Transition State Characterization and Reaction Barrier Calculation
A key aspect of understanding reaction mechanisms is the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. chemrxiv.org Computational methods, such as DFT, can be used to locate and characterize the geometry of the transition state. The energy difference between the reactants and the transition state is the activation energy or reaction barrier, a critical factor in determining the reaction rate. github.io Methods like the Nudged Elastic Band (NEB) can be employed to find the minimum energy path between reactants and products, including the transition state. arxiv.org For reactions involving fluorinated benzylamines, such as their synthesis or subsequent functionalization, calculating the reaction barriers for different possible pathways allows for the prediction of the most favorable mechanism. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Carbon |
| Nitrogen |
| Oxygen |
| Hydrogen |
Intermolecular Interactions and Binding Studies
The way a molecule interacts with its neighbors or with a surface is governed by a complex interplay of non-covalent forces. Computational chemistry is essential for dissecting and quantifying these interactions.
For this compound, several types of non-covalent interactions (NCIs) are expected to be significant. These include hydrogen bonds involving the amine group (N-H···), π-π stacking of the aromatic rings, and weaker interactions like C-H···F and van der Waals forces. scientific.netyoutube.com
Computational methods are used to identify and characterize these interactions in detail:
Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to find bond critical points (BCPs), which identify and characterize interactions. rsc.orgrsc.org
Non-Covalent Interaction (NCI) Plots: These plots provide a visual representation of non-covalent interactions in 3D space, color-coded by their strength. nih.gov
Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the stabilization energy associated with donor-acceptor interactions, such as those in a hydrogen bond. nih.gov
Studies on analogous molecules, like 3,5-bis(trifluoromethyl)benzylamine (B151408) phenylalanine, have used DFT calculations to show that hydrogen bonding and π-π interactions are the key driving forces for their self-assembly into nanotubes. scientific.netresearchgate.net The analysis included examinations of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and molecular electrostatic potential surfaces to understand the electronic basis for these interactions. scientific.netresearchgate.net A similar approach for this compound would elucidate how its specific substitution pattern governs its supramolecular chemistry.
Benzylamine (B48309) and its derivatives are of interest for surface modification and defect passivation in materials like perovskites, which are used in solar cells. acs.org Computational studies are vital for calculating the binding energy of these molecules to a surface and for understanding the nature of the chemical bonds formed.
Research on the use of benzylamine to passivate formamidinium lead iodide (FAPbI₃) perovskites has shown that the molecule can bind to A-site vacancies on the material's surface. acs.org The interaction involves the formation of a benzylammonium cation (BnFA⁺) that incorporates into the perovskite structure, reducing non-radiative recombination and enhancing stability. acs.org
For this compound, DFT calculations could be used to model its interaction with a perovskite slab. The calculations would determine the most stable binding configuration and the associated binding energy. The electron-withdrawing fluorine atoms and the electron-donating methyl group would modulate the basicity of the amine and the electronic character of the phenyl ring, thereby influencing the strength of the interaction with the surface's Lewis acid sites (e.g., undercoordinated Pb²⁺ ions). Other interactions, such as π-π stacking between the phenyl ring of the passivating agent and groups on the substrate, can also contribute to binding, acting as a "chemical bridge". acs.org
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity or biological activity. These models are foundational in medicinal chemistry and materials science for predicting the properties of new compounds.
A pertinent example is the structure-activity relationship (SAR) study conducted on a series of fluorine-substituted benzylamines as substrates and inactivators of monoamine oxidase B (MAO-B), an important enzyme. nih.gov The study was designed to test the hypothesis that adding electron-withdrawing substituents, such as fluorine, to good MAO-B substrates would convert them into enzyme inactivators. nih.gov
The investigation involved synthesizing and testing various fluorinated benzylamines. The key finding was that while all the tested benzylamines were substrates for the enzyme, none of them acted as inactivators. nih.gov The computational and theoretical implication of this result is that the introduction of fluorine was insufficient to stabilize the hypothesized enzyme-adduct intermediate required for inactivation. nih.gov This suggests that for this particular biological target, either stronger electron-withdrawing character or additional structural features that provide stabilizing interactions are necessary to achieve the desired change in reactivity from a substrate to an inactivator. nih.gov
This type of study highlights how systematic structural modification, guided by theoretical principles (e.g., electronics), can be used to probe and understand reactivity, even when the initial hypothesis is not confirmed. For this compound, a QSRR model could correlate descriptors (like calculated electrostatic potential, dipole moment, or HOMO/LUMO energies) with an observed reactivity parameter.
Table of Mentioned Compounds
Role as Key Building Blocks in Multi-Step Organic Synthesis
In the realm of organic chemistry, the value of a compound is often measured by its utility as a synthetic intermediate or building block. This compound, and its precursor 3,5-difluoro-4-methylaniline, are recognized as important building blocks for creating more complex molecular architectures. The benzylamine moiety provides a reactive handle—the primary amine—for a wide array of chemical transformations, allowing for its incorporation into larger target molecules.
The presence of the difluoro-methyl substituted phenyl ring allows chemists to introduce a specific set of properties into the final product. These properties can include altered lipophilicity, metabolic stability, and binding interactions, which are critical in the development of agrochemicals and specialized organic materials. The amine group can undergo numerous reactions, making this compound a versatile precursor for introducing the 3,5-difluoro-4-methylbenzyl group.
Table 1: Synthetic Utility of this compound as a Building Block
| Reaction Type | Reagent/Partner | Resulting Functional Group | Application |
|---|---|---|---|
| N-Alkylation | Alkyl Halides | Secondary/Tertiary Amine | Synthesis of complex amines |
| Acylation | Acyl Chlorides, Anhydrides | Amide | Formation of stable linkages |
| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amine | Carbon-Nitrogen bond formation |
| Buchwald-Hartwig Amination | Aryl Halides | Diaryl/Alkyl-Aryl Amine | Synthesis of complex aromatic amines |
This building block approach is fundamental in constructing large, functional molecules where precise control over the constituent parts is necessary. nih.gov
**6.2. Applications in Materials Science
The unique electronic and structural characteristics of fluorinated organic compounds make them highly sought after in materials science for creating materials with novel properties.
A significant challenge in the commercialization of perovskite solar cells (PSCs) is the presence of defects in the crystalline perovskite film, which act as non-radiative recombination centers and limit device efficiency and stability. justia.comresearchgate.net Molecular passivation, using molecules that can bond to the perovskite surface, is a key strategy to mitigate these defects. nih.govnims.go.jp
Molecules containing amine (-NH₂) groups have proven effective as passivating agents. The lone pair of electrons on the nitrogen atom can coordinate with undercoordinated lead ions (Pb²⁺), a common defect on the perovskite surface. This interaction neutralizes charge traps and prevents the accumulation of charges at the interface, thereby enhancing carrier transport. nih.gov
While not explicitly documented for this compound itself, its structure is highly relevant to this application. As a primary amine, it possesses the necessary functional group to interact with and passivate surface defects in halide perovskite films. nih.govresearchgate.net The fluorinated aromatic ring could also contribute to forming a more stable and hydrophobic protective layer on the perovskite surface, shielding it from moisture-induced degradation. justia.com
Table 2: Role of Amine-Containing Molecules in Perovskite Defect Passivation
| Defect Type in Perovskite | Passivation Mechanism | Potential Role of this compound |
|---|---|---|
| Lead (Pb²⁺) Vacancies | Lewis acid-base interaction | Amine group donates electron pair to undercoordinated Pb²⁺ |
| Halide (I⁻, Br⁻) Vacancies | Hydrogen bonding | Amine protons (N-H) can form hydrogen bonds with perovskite lattice |
The precise assembly of molecular building blocks into highly ordered, porous structures is a frontier in materials science. Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from covalently linked organic building blocks. nih.gov These materials are notable for their low density, large surface area, and tunable properties. nih.gov
The synthesis of COFs relies on using building blocks with specific geometries (e.g., tetrahedral or triangular) and reactive functional groups that can form strong covalent bonds. nih.gov Amine-containing molecules are frequently used as linkers or nodes in COF synthesis, typically reacting with aldehyde-functionalized monomers to form robust imine linkages. nih.gov
This compound can be envisioned as a valuable monomer or modifying agent in the synthesis of such functional materials. Its single amine group allows it to act as a terminal cap to control framework growth or, if functionalized further, as a linker unit. The difluoro-methyl-phenyl moiety would be integrated directly into the framework's skeleton, influencing the material's electronic properties, pore environment, and stability due to the presence of the fluorine and methyl groups. nih.gov
Photochemistry and Photoprotection Strategies
Protecting group chemistry is a cornerstone of multi-step organic synthesis, allowing chemists to selectively mask a reactive functional group while transformations are carried out elsewhere in the molecule. organic-chemistry.org Photolabile protecting groups (PPGs), which can be removed by light, offer a distinct advantage as deprotection can be triggered remotely with high spatial and temporal control, often under neutral conditions.
The primary amine of this compound makes it a candidate for incorporation into photolabile protecting group strategies. The benzylamine structure is a common scaffold for protecting groups. organic-chemistry.org For instance, the benzyloxycarbonyl (Cbz) group is a classic amine protecting group. By modifying the benzyl (B1604629) ring, its properties can be tuned.
A photolabile protecting group based on this structure, such as a (3,5-difluoro-4-methylbenzyloxy)carbonyl group, could be used to protect other primary or secondary amines. rsc.org The protection step would involve converting the target amine into a carbamate (B1207046), which is significantly less nucleophilic. organic-chemistry.org The key feature would be the ability to cleave this carbamate and release the free amine upon irradiation with UV light of a specific wavelength. google.com The electron-withdrawing fluorine atoms on the aromatic ring would be expected to influence the photochemical properties of the protecting group, such as its absorption maximum and the quantum yield of cleavage.
The mechanism of photodeprotection for benzyl-type protecting groups is well-studied and often involves an intramolecular photoreaction. google.com For a protecting group to be photolabile, it typically requires a chromophore that absorbs light and a reactive pathway for cleavage upon excitation. A common strategy involves placing a substituent, like a nitro group, at the ortho position of the benzyl ring.
For a hypothetical photolabile group derived from this compound, the mechanism would depend on the full structure of the PPG. If designed with an appropriate ortho-substituent (e.g., a nitro group), the photodeprotection would likely proceed via the following steps:
Photoexcitation: Absorption of a photon promotes the molecule to an excited electronic state.
Intramolecular Hydrogen Abstraction: The excited ortho-nitro group abstracts a benzylic hydrogen atom, leading to the formation of an aci-nitro intermediate.
Rearrangement and Fragmentation: The intermediate undergoes electronic rearrangement, leading to the cleavage of the benzylic carbon-oxygen bond.
Release: This fragmentation step releases the protected amine, carbon dioxide, and a substituted nitrosobenzaldehyde byproduct.
The fluorine and methyl substituents on the ring would modulate the electronic structure of the excited state and the stability of intermediates, thereby fine-tuning the efficiency and kinetics of the photodeprotection process. google.comibm.com
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3,5-Difluoro-4-methylaniline |
| 4,4′-diaminobiphenyl |
| Piperazine dihydriodide (PZDI) |
| Triazinamide |
| (3,5-difluoro-4-methylbenzyloxy)carbonyl group |
| Nitrosobenzaldehyde |
| Carbon Dioxide |
Conclusion
3,5-Difluoro-4-methylbenzylamine stands as a testament to the power of fluorine in molecular design. Its unique combination of a reactive amine handle and a strategically fluorinated and methylated aromatic ring makes it a valuable intermediate in contemporary organic synthesis. As the demand for sophisticated molecules in medicine, agriculture, and materials science continues to grow, the importance of versatile building blocks like this compound is set to increase. Further research into its applications and the development of more efficient synthetic routes will undoubtedly unlock its full potential in these critical fields.
Future Research Directions and Emerging Trends
Development of Green and Sustainable Synthetic Routes for Fluorinated Benzylamines
The chemical industry's growing emphasis on environmental responsibility has spurred the development of greener and more sustainable methods for synthesizing valuable chemical entities. Traditional approaches to the synthesis of fluorinated benzylamines often rely on harsh reagents and generate significant waste, prompting a shift towards more eco-friendly alternatives.
Furthermore, the principles of atom economy, which prioritize the maximum incorporation of reactant atoms into the final product, will continue to be a guiding principle in the design of new synthetic routes. google.comfrontiersin.orgmdpi.com This includes the exploration of catalytic methods that reduce the need for stoichiometric reagents and the development of one-pot or tandem reactions that streamline synthetic sequences.
A particularly exciting frontier is the application of biocatalysis. The use of enzymes, such as fluorinases and transaminases, offers the potential for highly selective and environmentally benign syntheses of fluorinated amines under mild conditions. sigmaaldrich.comspectrumchemical.comacs.org Researchers are actively exploring the engineering of these enzymes to accept a broader range of substrates, including precursors to 3,5-Difluoro-4-methylbenzylamine. Moreover, the production of benzylamines from renewable feedstocks, such as lignin, is an emerging area that could significantly reduce the carbon footprint of their synthesis. mdpi.comnih.gov
Exploration of Novel Reactivity Patterns and Selectivity Control
The inherent reactivity of the this compound scaffold, with its unique substitution pattern, presents a rich landscape for exploring novel chemical transformations and achieving precise control over reaction selectivity. The presence of two fluorine atoms significantly influences the electronic properties of the aromatic ring, while the methyl and aminomethyl groups offer sites for further functionalization.
A key area of future research will be the selective C-H activation and functionalization of the aromatic ring. The directing effects of the aminomethyl group, in concert with the electronic influence of the fluorine atoms, can be harnessed to achieve regioselective introduction of new functional groups. google.comnih.govnih.gov Palladium-catalyzed cross-coupling reactions, for instance, have shown promise in the functionalization of fluorinated benzylamines, with the regioselectivity being tunable by the choice of catalyst and reaction conditions. nih.gov
The development of new catalytic systems will be crucial for unlocking novel reactivity. This includes the design of ligands that can precisely control the stereochemistry of reactions at the benzylic position and the exploration of photoredox catalysis to enable previously inaccessible transformations under mild conditions. Furthermore, the difluorobenzylamine moiety can serve as a precursor for the synthesis of complex fluorinated heterocycles, which are of significant interest in medicinal chemistry. Research into cyclization reactions, such as ring-closing metathesis and intramolecular C-N bond formation, will likely lead to the discovery of new molecular architectures with unique biological activities.
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of laboratory-scale syntheses to industrial production often faces challenges related to safety, scalability, and reproducibility. Flow chemistry and automated synthesis platforms are emerging as powerful tools to address these challenges, particularly for reactions involving hazardous reagents or requiring precise control over reaction parameters.
The synthesis of fluorinated compounds, which can involve highly reactive and toxic fluorinating agents, is particularly well-suited for flow chemistry. acs.orgresearchgate.netnih.gov Continuous flow reactors offer enhanced heat and mass transfer, enabling better control over exothermic reactions and improving reaction safety. sigmaaldrich.comacs.org The use of packed-bed reactors containing immobilized reagents or catalysts can further streamline purification processes and facilitate continuous production. researchgate.net For a compound like this compound, flow-based methods could enable safer and more efficient large-scale production.
Automated synthesis platforms, which can perform multiple reactions in parallel with minimal human intervention, are revolutionizing the process of drug discovery and materials development. nih.gov By integrating these platforms with high-throughput screening, researchers can rapidly explore a wide range of reaction conditions and synthesize libraries of derivatives based on the this compound scaffold. This accelerated pace of discovery can significantly shorten the time required to identify new drug candidates or materials with desired properties. The combination of flow chemistry and automated synthesis holds the promise of creating fully automated, on-demand systems for the production of fluorinated benzylamines and their derivatives.
Advanced Design of Functional Molecular Systems Incorporating Difluorobenzylamine Scaffolds
The unique structural and electronic properties of the this compound scaffold make it an attractive building block for the construction of advanced functional molecular systems. The strategic placement of fluorine atoms can influence intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for the self-assembly of supramolecular structures and the properties of materials.
In the realm of materials science, the incorporation of difluorobenzylamine moieties into liquid crystal structures is an area of growing interest. The polarity and size of the fluorine atoms can significantly impact the mesomorphic properties of the resulting materials, leading to the development of new liquid crystals with tailored optical and electronic properties. acs.org
In medicinal chemistry and chemical biology, the difluorobenzylamine scaffold can be used as a core structure for the design of novel therapeutic agents and molecular probes. The fluorine atoms can enhance metabolic stability and modulate the pKa of the amine group, which can be critical for drug-target interactions. nih.gov Furthermore, the benzylamine (B48309) moiety provides a versatile handle for the attachment of other functional groups, enabling the construction of multifunctional molecules for applications in drug delivery and diagnostics. The development of dendrimers and other complex architectures based on this scaffold could lead to new systems for targeted drug delivery and bioimaging.
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing 3,5-Difluoro-4-methylbenzylamine, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step halogenation and reduction processes. For example, nitro intermediates (e.g., 3,5-Difluoro-4-nitrobenzylamine) can be reduced using SnCl₂·2H₂O in ethanol under reflux, followed by alkaline extraction to isolate the amine . Purity is validated via HPLC or GC-MS, with spectral confirmation (¹H/¹⁹F NMR) using databases like NIST Chemistry WebBook to compare peaks .
Q. How can researchers characterize the stability of this compound under varying conditions?
- Methodological Answer : Stability studies should assess thermal, photolytic, and hydrolytic degradation. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic sampling, analyzed via LC-MS to identify degradation products. Fluorine substituents may enhance stability against oxidation, but methyl groups could introduce steric effects affecting reactivity .
Q. What analytical techniques are optimal for confirming the structure of fluorinated benzylamine derivatives?
- Methodological Answer : Combine ¹H NMR (to resolve aromatic protons and methyl groups) with ¹⁹F NMR for fluorine environments. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies amine (-NH₂) stretches. Cross-referencing with NIST spectral libraries ensures accuracy .
Advanced Research Questions
Q. How can contradictory reactivity data in fluorinated benzylamine derivatives be resolved?
- Methodological Answer : Contradictions often arise from solvent polarity or competing reaction pathways. Use computational tools (e.g., DFT calculations) to model electronic effects of fluorine and methyl groups. Experimental validation via kinetic studies (e.g., varying solvent dielectric constants) can isolate dominant mechanisms .
Q. What strategies optimize the regioselective functionalization of this compound for medicinal chemistry applications?
- Methodological Answer : Leverage directed ortho-metalation (DoM) with strong bases (e.g., LDA) to exploit fluorine’s directing effects. Methyl groups may hinder certain positions, requiring protective group strategies (e.g., Boc for -NH₂). Validate regioselectivity via X-ray crystallography or NOE NMR experiments .
Q. How can researchers design experiments to probe the biological interactions of this compound with target proteins?
- Methodological Answer : Use fluorescence polarization or SPR to measure binding affinity. Fluorine’s electronegativity may influence hydrogen bonding, while methyl groups modulate lipophilicity. Molecular docking (AutoDock Vina) paired with mutagenesis studies identifies critical binding residues .
Q. What methodologies address discrepancies in reported solubility and partitioning coefficients (logP) for fluorinated amines?
- Methodological Answer : Re-evaluate logP via shake-flask experiments with octanol/water partitioning, validated by HPLC. Conflicting data may stem from pH-dependent ionization (amine protonation). Use potentiometric titration to determine pKa and refine logP calculations .
Data-Driven Research Questions
Q. How can predictive databases improve the design of derivatives for enhanced bioactivity?
- Methodological Answer : Tools like REAXYS or PISTACHIO predict metabolic pathways and reaction outcomes. For this compound, input structural descriptors (e.g., Hammett σ values for fluorine) to model electronic effects on activity .
Q. What statistical approaches validate the reproducibility of synthetic yields across different laboratories?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
